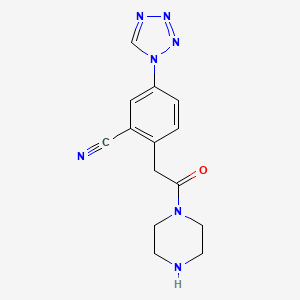
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile is a complex organic compound that features a piperazine ring, a tetrazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of a benzonitrile derivative with a piperazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a more reduced derivative.
Scientific Research Applications
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-oxo-4-((2-oxo-2-(piperazin-1-yl)ethyl)amino)isoindolin-2-yl)piperidine-2,6-dione: This compound shares structural similarities with 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile and is studied for its potential in medicinal chemistry.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Another structurally related compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a tetrazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C14H15N7O |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H15N7O/c15-9-12-7-13(21-10-17-18-19-21)2-1-11(12)8-14(22)20-5-3-16-4-6-20/h1-2,7,10,16H,3-6,8H2 |
InChI Key |
RPNJMZVSOLEXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)N3C=NN=N3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














